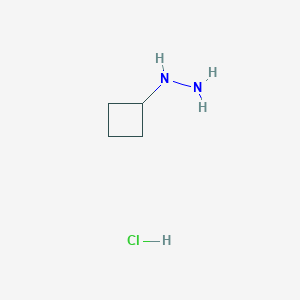

Cyclobutylhydrazine hydrochloride

Descripción general

Descripción

Cyclobutylhydrazine hydrochloride is not directly mentioned in the provided papers, but the research does involve compounds with cyclobutane rings, which are closely related to the cyclobutyl group. Cyclobutane is a four-membered ring structure that is a part of various chemical compounds, including pharmaceuticals and natural products. The papers provided discuss the synthesis and reactivity of cyclobutane-containing compounds, which can offer insights into the properties and reactions of this compound by extension.

Synthesis Analysis

The synthesis of compounds with cyclobutane rings can be complex and often requires multiple steps. For instance, an asymmetric total synthesis of the nootropic alkaloid (-)-huperzine A involved a cascade sequence with a key step assembling the bicyclo[3.3.1]nonene core, which includes a cyclobutane structure . Another study describes the reactions of 4-Hydroxy-3-phenyl-cyclobuten-1-ones with arylhydrazines, which could be relevant to the synthesis of this compound . These reactions depend on various factors such as substituents, solvents, and the structure of the arylhydrazines used.

Molecular Structure Analysis

The molecular structure of cyclobutane-containing compounds is characterized by the four-membered ring, which imparts strain and unique reactivity to the molecule. For example, the X-ray crystal structure of cyclobut-1-ene-1,2-dicarboxylic acid revealed an intramolecular hydrogen bond influencing the stereochemistry of its reactions . This information can be extrapolated to understand the potential molecular structure of this compound, which would also contain a cyclobutane ring.

Chemical Reactions Analysis

The chemical reactivity of cyclobutane rings is highlighted in several studies. Cyclobut-1-enes have shown exceptional stereoselectivity in Diels–Alder reactions with cyclopentadiene . Additionally, the reaction of squaric acid with phenylhydrazine to form cyclobutanetetraone poly(phenylhydrazones) demonstrates the reactivity of cyclobutane derivatives with hydrazine compounds . These findings suggest that this compound would also exhibit unique reactivity patterns due to the presence of both the cyclobutane ring and the hydrazine moiety.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the high-resolution NMR spectroscopic study of hydroxyzine hydrochloride with β-cyclodextrin indicates the ability of cyclobutane-containing compounds to form inclusion complexes in aqueous solutions . This could imply that this compound may also form similar complexes and exhibit chiral discrimination.

Aplicaciones Científicas De Investigación

1. Synthesis of Heterocyclic Compounds

Cyclobutylhydrazine hydrochloride is utilized in the synthesis of various heterocyclic compounds. For example, research by El-Hashash et al. (2015) explored the synthesis of novel heterocyclic compounds with potential antibacterial activities, employing this compound as a key ingredient in the process (El-Hashash et al., 2015).

2. Enantioselective Analysis in Pharmacokinetics

In the field of pharmacokinetics, this compound plays a role in the enantioselective analysis of drugs. A study by de Castro et al. (2016) developed and validated an analytical method for high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) of this compound enantiomers in human plasma (de Castro et al., 2016).

3. One-Pot Synthesis Applications

This compound is also used in one-pot synthesis methods for creating complex compounds. Xiao et al. (2012) reported a method for synthesizing carbazoles from cyclohexanones and arylhydrazine hydrochlorides, highlighting the versatility of this compound in such processes (Xiao et al., 2012).

4. Study of Antipsychotic Agents

The compound is also instrumental in studies related to antipsychotic agents. For instance, Shin et al. (2013) investigated the role of apoptosis and autophagy in CPZ-induced cytotoxicity in glioma cells, where this compound was a key component (Shin et al., 2013).

5. Environmental and Waste Treatment Research

Research into the treatment of wastewater containing this compound is another application. Bao Xi-zhi (2013) studied the comprehensive treatment of toxic wastewater containing this compound, highlighting its environmental significance (Bao Xi-zhi, 2013).

6. Physicochemical Studies in Drug Delivery

The compound is significant in physicochemical studies, particularly in drug delivery systems. Azum et al. (2018) conducted a study on the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, where this compound's properties were crucial (Azum et al., 2018).

7. Synthesis of Antimicrobial and Anti-inflammatory Agents

The compound is also used in the synthesis of antimicrobial and anti-inflammatory agents. Kendre et al. (2015) discussed the synthesis of various heterocyclic derivatives with antibacterial and antifungal activities, using this compound (Kendre et al., 2015).

Safety and Hazards

When handling Cyclobutylhydrazine hydrochloride, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

cyclobutylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-4-2-1-3-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOZZSWECZTDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598786 | |

| Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158001-21-9 | |

| Record name | Cyclobutylhydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158001-21-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

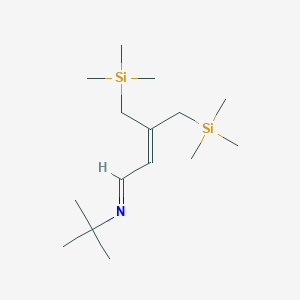

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)

![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)